ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate
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Description
Ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C22H19N5O5S2 and its molecular weight is 497.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, a key structural component of this compound, have been associated with a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This permits them to inhibit replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication , which could potentially affect a wide range of biochemical pathways.
Result of Action
Given the known ability of 1,3,4-thiadiazole derivatives to disrupt dna replication , it can be inferred that this compound may have potential antitumor and antimicrobial effects.
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(4-methoxyphenyl)-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5S2/c1-3-32-20(30)15-6-4-5-7-16(15)23-17(28)12-33-22-26-27-19(29)18(24-25-21(27)34-22)13-8-10-14(31-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXINULNEYWFKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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